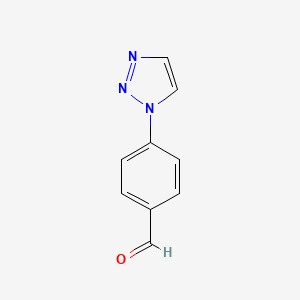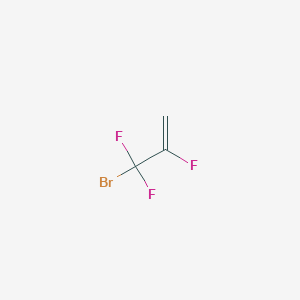![molecular formula C17H21NO4 B1278642 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 444344-91-6](/img/structure/B1278642.png)
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Descripción general
Descripción
“4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound with the molecular formula C17H21NO4 . It has a molecular weight of 303.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 496.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 80.8±0.4 cm3, 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its LogP is 3.08 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
This compound can be used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process allows for the creation of a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
Antibiotic Research
The bicyclo[2.2.2]octane structure is found in several biologically significant molecules such as platencin . Platencin is an antibiotic that blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics . Therefore, this compound could potentially be used in the synthesis of new antibiotics.
Natural Product Synthesis
Bicyclo[2.2.2]octane is a privileged structure found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids . Therefore, this compound could be used in the synthesis of these natural products.
Molecular Rotor Research
Bicyclo[2.2.2]octane is the core unit of a type of molecular rotor . Therefore, this compound could potentially be used in research related to molecular rotors.
Solid Solvent Applications
There is a possibility of using this compound in the preparation of transparent porous materials, which can offer a different access towards the study of molecules under solid confined space .
Synthesis of Analogues for Biological Evaluations
Due to the poor in vivo efficacy of platencin, there is a need for the procurement of analogues for further biological evaluations . This compound could potentially be used in the synthesis of these analogues.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if on skin or in eyes .
Propiedades
IUPAC Name |
4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUXTYUESPPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443224 | |
| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
444344-91-6 | |
| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

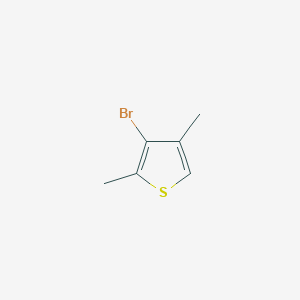

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
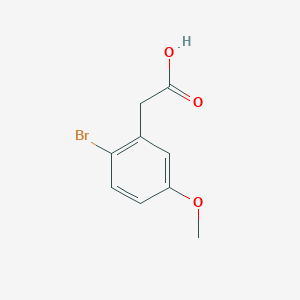
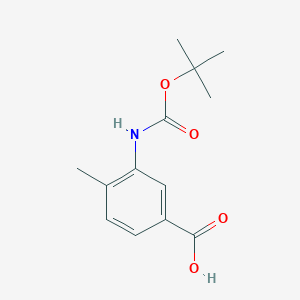


![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)
![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

